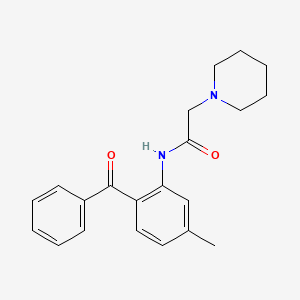

N-(2-benzoyl-5-methylphenyl)-2-(piperidin-1-yl)acetamide

カタログ番号:

B2829093

CAS番号:

2034310-74-0

分子量:

336.435

InChIキー:

YPKQESRHZHEIOO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(2-benzoyl-5-methylphenyl)-2-(piperidin-1-yl)acetamide ( 2034310-74-0) is a chemical compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . This acetamide derivative features a benzoyl-substituted phenyl ring connected to a piperidine-acetamide core, a structural motif of significant interest in medicinal chemistry research. Compounds containing the acetamide functional group and piperidine rings are frequently investigated for their potential biological activities . For instance, structural analogs, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have demonstrated promising anticonvulsant properties in preclinical studies, specifically in the maximal electroshock (MES) model of epilepsy . Similarly, other acetamide-linked compounds are explored as potential tankyrase inhibitors, which are relevant in oncology research . The calculated physicochemical properties of this compound include a density of 1.158 g/cm³ and a boiling point of 558.5 °C . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

特性

IUPAC Name |

N-(2-benzoyl-5-methylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-10-11-18(21(25)17-8-4-2-5-9-17)19(14-16)22-20(24)15-23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKQESRHZHEIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Research Findings and Implications

- Electron-Donating vs. In contrast, the target compound’s benzoyl group is electron-withdrawing, which may shift binding preferences.

- Steric Effects : Bulky substituents (e.g., tetrazole in or biphenyl in ) reduce conformational flexibility but improve target specificity. The target compound’s 5-methylphenyl group balances steric hindrance and flexibility.

- Biological Activity Trends : Piperidine-acetamide derivatives frequently target enzymes or GPCRs. For example, ASN90’s thiadiazole-piperazine scaffold is critical for O-GlcNAcase inhibition, suggesting that the target compound’s benzoyl group could be optimized for similar applications .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, DCM, triethylamine, 0°C → RT | 78 | |

| Piperidine Coupling | Piperidine, K₂CO₃, DMF, 80°C, 12h | 65 | |

| Acetamide Formation | Chloroacetyl chloride, THF, 0°C, 2h | 82 |

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identify proton environments (e.g., benzoyl aromatic protons at δ 7.8–8.2 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 367.18 for C₂₁H₂₂N₂O₂) and fragments .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate functional groups .

Basic: How is initial biological activity screened for this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values (reported range: 8–32 µg/mL for analogs) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin controls. Data normalization uses untreated cells as 100% viability .

Q. Table 2: Representative Biological Data from Analogous Compounds

| Assay Type | Cell Line/Strain | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 12.5 µM | |

| Antimicrobial | S. aureus | 16 µg/mL |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modified benzoyl (e.g., nitro, methoxy) or piperidine (e.g., tosyl, methyl) groups. Test changes in bioactivity .

- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) in regression models to correlate substituent effects with activity .

Q. Table 3: SAR Observations from Piperidine-Modified Analogs

| Substituent | Biological Activity (vs. Parent Compound) | Reference |

|---|---|---|

| Tosyl (SO₂C₆H₄CH₃) | 3× increase in kinase inhibition | |

| 4-Methylpiperidine | Reduced cytotoxicity (IC₅₀ > 50 µM) |

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects. Use internal controls like cisplatin for cytotoxicity .

- Data Reproducibility : Validate findings across multiple labs. For example, discrepancies in MIC values may arise from differences in bacterial inoculum size .

Advanced: How to evaluate physicochemical stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; amide bonds are stable at pH 4–8 but hydrolyze in extreme conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, confirming suitability for room-temperature storage .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or kinases). Score poses based on binding energy (e.g., ΔG < -8 kcal/mol suggests strong affinity) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。